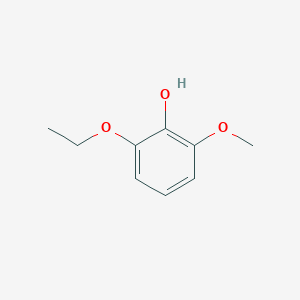
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is an organic compound characterized by the presence of a fluorinated alkene and a hydroxyl group. The compound’s structure includes a double bond between the second and third carbon atoms, with four fluorine atoms attached to the fourth carbon. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4,4,4-Tetrafluorobut-2-ene.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistent quality.
化学反应分析
Types of Reactions
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation with a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,4,4,4-Tetrafluorobut-2-enal or 2,4,4,4-Tetrafluorobut-2-enone.
Reduction: Formation of 2,4,4,4-Tetrafluorobutan-1-ol.
Substitution: Formation of 2,4,4,4-Tetrafluorobut-2-enyl chloride or bromide.
科学研究应用
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of (Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its interactions with biological targets or catalytic sites. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
(E)-2,4,4,4-Tetrafluorobut-2-EN-1-OL: The “E” isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
2,4,4,4-Tetrafluorobutan-1-ol: The fully saturated analog without the double bond.
2,4,4,4-Tetrafluorobut-2-enal: The aldehyde derivative formed by oxidation of the hydroxyl group.
Uniqueness
(Z)-2,4,4,4-Tetrafluorobut-2-EN-1-OL is unique due to its specific geometric configuration and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
91600-37-2 |
|---|---|
分子式 |
C4H4F4O |
分子量 |
144.07 g/mol |
IUPAC 名称 |
2,4,4,4-tetrafluorobut-2-en-1-ol |
InChI |
InChI=1S/C4H4F4O/c5-3(2-9)1-4(6,7)8/h1,9H,2H2 |
InChI 键 |
GYJBBVSZSOKWLC-UHFFFAOYSA-N |
SMILES |
C(C(=CC(F)(F)F)F)O |
手性 SMILES |
C(/C(=C/C(F)(F)F)/F)O |
规范 SMILES |
C(C(=CC(F)(F)F)F)O |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole](/img/structure/B3043686.png)
![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)











